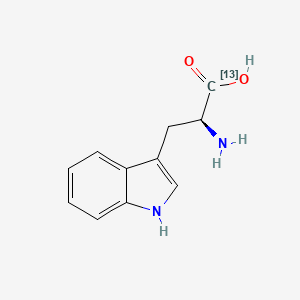

L-Tryptophan-1-13C

Vue d'ensemble

Description

L-Tryptophan-1-13C is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 205.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

L-Tryptophan-1-13C is a stable isotope-labeled form of the essential amino acid L-tryptophan, which plays a significant role in various biological processes. This article explores its biological activity, particularly focusing on its metabolic pathways, implications in mental health, and potential applications in research and clinical settings.

Overview of L-Tryptophan Metabolism

L-Tryptophan is primarily metabolized through two main pathways: the serotonin pathway and the kynurenine (KYN) pathway . The KYN pathway has gained attention due to its association with various neuropsychiatric disorders.

- Serotonin Pathway : Approximately 1-3% of dietary L-tryptophan is converted into serotonin, a neurotransmitter crucial for mood regulation.

- KYN Pathway : Over 90% of L-tryptophan is metabolized via this route, leading to the production of several bioactive compounds, including kynurenine and quinolinic acid, which have implications in inflammation and neurodegeneration.

1. Kynurenine Pathway Activity

Recent studies utilizing the L-[1-13C]tryptophan breath test (13C-TBT) have shown that this method can effectively measure tryptophan metabolism via the KYN pathway. In a study involving patients with major depressive disorder (MDD), it was found that:

- Patients exhibited significantly higher cumulative recovery rates of exhaled compared to healthy controls (p = 0.004).

- There was a negative correlation between plasma tryptophan concentrations and peak levels (C max) in both groups (p = 0.020) .

These findings suggest that increased KYN metabolism may serve as a biomarker for certain subgroups of MDD.

2. Role in Mental Health

L-Tryptophan has been studied for its potential therapeutic effects on mood disorders. Clinical trials indicate that it can influence serotonin levels, thereby affecting mood and behavior. For instance:

- Supplementation with L-tryptophan has shown promise in alleviating symptoms of depression when combined with other treatments .

- The modulation of serotonin synthesis through dietary intake of L-tryptophan is foundational for understanding its impact on psychiatric conditions .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

Applications De Recherche Scientifique

Metabolic Studies

L-Tryptophan as a Metabolic Tracer

L-Tryptophan-1-13C is primarily utilized in metabolic studies to trace the pathways of tryptophan metabolism in biological systems. The incorporation of the carbon-13 isotope allows for enhanced detection using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This capability is critical for understanding how tryptophan is metabolized into various bioactive compounds, including serotonin, melatonin, and niacin .

Case Study: Tryptophan Metabolism in Animal Models

Research has utilized this compound to investigate metabolic pathways in animal models. For instance, studies have shown how dietary variations in tryptophan affect serotonin synthesis and subsequent behavioral outcomes. The use of isotopic labeling has provided insights into the metabolic fates of tryptophan-derived compounds, revealing their roles in mood regulation and cognitive functions .

Protein Quantification

Mass Spectrometry Applications

this compound is employed in quantitative proteomics to determine protein concentrations accurately. The isotope labeling enables researchers to differentiate between labeled and unlabeled amino acids during mass spectrometric analysis, enhancing the precision of protein quantification . This method is particularly valuable in studies where accurate measurement of protein levels is critical, such as in clinical diagnostics and drug development.

Table: Comparison of Analytical Techniques Using this compound

| Technique | Description | Application Area |

|---|---|---|

| Mass Spectrometry | Quantifies proteins by detecting mass shifts | Proteomics, Clinical Research |

| NMR Spectroscopy | Analyzes metabolic pathways through isotopic labeling | Metabolomics |

| Gas Chromatography | Separates and quantifies metabolites | Nutritional Studies |

Clinical Research

Potential Therapeutic Uses

L-Tryptophan supplementation has been studied for its potential therapeutic effects on mood disorders and sleep regulation. Clinical trials have indicated that manipulating tryptophan levels can influence serotonin synthesis, which is crucial for mood stabilization. The use of this compound in these studies allows researchers to track how supplementation affects metabolic pathways and neurotransmitter levels .

Case Study: Tryptophan and Depression

In a clinical setting, this compound has been used to explore its efficacy in treating depression. By tracking changes in serotonin levels following supplementation with labeled tryptophan, researchers have been able to draw correlations between tryptophan intake, serotonin production, and mood improvements .

Nutritional Studies

Dietary Implications

The role of L-Tryptophan in nutrition has been extensively studied, particularly concerning its presence in fortified foods. This compound can be used to evaluate the bioavailability of tryptophan from different food sources and its subsequent metabolism within the body . This research is essential for developing nutritional strategies aimed at enhancing dietary intake of this critical amino acid.

Table: Nutritional Sources of Tryptophan

| Food Source | Tryptophan Content (mg/100g) |

|---|---|

| Turkey | 250 |

| Chicken | 210 |

| Cheese | 560 |

| Nuts (Almonds) | 280 |

| Fish (Salmon) | 220 |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-KYURPWGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.